

# Spectroscopic Characterization of (3S)-3-Fluorobutanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (3S)-3-Fluorobutanoic acid

CAS No.: 109856-55-5

Cat. No.: B2603880

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## Introduction

**(3S)-3-Fluorobutanoic acid** is a chiral carboxylic acid of interest in medicinal chemistry and materials science due to the unique properties conferred by the stereospecific introduction of a fluorine atom. The presence of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in drug design. A thorough understanding of its structural and electronic properties is paramount for its application, and this is primarily achieved through a multi-technique spectroscopic approach.

This guide provides an in-depth analysis of the expected spectroscopic data for **(3S)-3-Fluorobutanoic acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As complete, experimentally verified datasets for this specific chiral molecule are not readily available in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to present a highly accurate, predicted spectroscopic profile. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the characterization of fluorinated chiral building blocks.

The molecular structure of **(3S)-3-Fluorobutanoic acid** is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of **(3S)-3-Fluorobutanoic acid** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **(3S)-3-Fluorobutanoic acid**, a combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atom.

### Predicted $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum will show distinct signals for each non-equivalent proton. The chemical shifts are influenced by the electronegativity of nearby atoms (O and F) and the spin-spin coupling between adjacent protons and the fluorine atom.

Proton(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H on C4 ( $\text{CH}_3$ )	~1.4 - 1.6	Doublet of doublets (dd)	$^3\text{J}(\text{H-H}) \approx 7 \text{ Hz}$ , $^3\text{J}(\text{H-F}) \approx 25 \text{ Hz}$
H on C2 ( $\text{CH}_2$ )	~2.6 - 2.8	Doublet of multiplets (dm)	$^2\text{J}(\text{H-H}) \approx 16 \text{ Hz}$ , $^3\text{J}(\text{H-H}) \approx 6-8 \text{ Hz}$ , $^3\text{J}(\text{H-F}) \approx 20-30 \text{ Hz}$
H on C3 (CH)	~4.8 - 5.2	Doublet of multiplet (dm)	$^2\text{J}(\text{H-F}) \approx 45-50 \text{ Hz}$ , $^3\text{J}(\text{H-H}) \approx 6-8 \text{ Hz}$
H on O2 (COOH)	~10 - 13	Broad singlet (br s)	None

Causality Behind Experimental Choices:

- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice for many organic molecules. However, for carboxylic acids, the acidic proton signal can sometimes be very broad or exchange with residual water.<sup>[1]</sup> Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) can be a better choice to observe the carboxylic acid proton more clearly.

- Proton Exchange: The carboxylic acid proton is exchangeable. Adding a drop of D<sub>2</sub>O to the NMR tube will cause the -COOH signal to disappear, confirming its identity.[2]

## Predicted <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum, typically acquired with proton decoupling, will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts are highly dependent on the electronegativity of attached atoms and hybridization.

Carbon	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity (Coupling to F)	Predicted Coupling Constant (J, Hz)
C4	~18 - 22	Doublet	<sup>2</sup> J(C-F) ≈ 20-25 Hz
C2	~40 - 45	Doublet	<sup>2</sup> J(C-F) ≈ 20-25 Hz
C3	~85 - 90	Doublet	<sup>1</sup> J(C-F) ≈ 170-180 Hz
C1	~175 - 180	Singlet (or small doublet)	<sup>4</sup> J(C-F) ≈ 0-2 Hz

Expertise & Experience Insights:

- The one-bond carbon-fluorine coupling (<sup>1</sup>J(C-F)) is typically very large (170-180 Hz), which is a characteristic feature for identifying the carbon directly attached to fluorine.[3]
- Two-bond carbon-fluorine couplings (<sup>2</sup>J(C-F)) are also significant and observable for C2 and C4.[3] This provides further confirmation of the fluorine's position.

## Predicted <sup>19</sup>F NMR Data

<sup>19</sup>F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[4] For **(3S)-3-Fluorobutanoic acid**, a single resonance is expected.

Fluorine	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
F on C3	~ -180 to -200 (vs. $\text{CFCl}_3$ )	Multiplet	$^2J(\text{F-H}) \approx 45\text{-}50$ Hz, $^3J(\text{F-H}) \approx 20\text{-}30$ Hz

Authoritative Grounding:

- The chemical shift of fluorine is highly dependent on its electronic environment.[2][5] For a secondary alkyl fluoride, a chemical shift in the range of -180 to -200 ppm relative to  $\text{CFCl}_3$  is expected.[6]
- The multiplicity will be complex due to coupling to the geminal proton on C3 and the vicinal protons on C2 and C4. A proton-decoupled  $^{19}\text{F}$  NMR spectrum would show a singlet, confirming the presence of a single fluorine environment.

## NMR Experimental Protocol

Objective: To acquire high-resolution  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra of **(3S)-3-Fluorobutanoic acid**.

Materials:

- **(3S)-3-Fluorobutanoic acid** (5-10 mg)
- Deuterated solvent ( $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ , ~0.6 mL)
- NMR tube (5 mm)
- Pipettes

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of **(3S)-3-Fluorobutanoic acid** and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
- Instrument Setup:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, as <sup>13</sup>C has a low natural abundance.
- <sup>19</sup>F NMR Acquisition:
  - Switch the probe to the <sup>19</sup>F channel.
  - Acquire a one-dimensional <sup>19</sup>F NMR spectrum. An external reference standard like CFCl<sub>3</sub> is typically used.
- Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **(3S)-3-Fluorobutanoic acid**, the key functional groups are the carboxylic acid and the carbon-fluorine bond.

## Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Notes
2500-3300	O-H stretch (carboxylic acid)	Broad, Strong	This very broad peak is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches.[7][8]
2850-3000	C-H stretch (alkyl)	Medium	
~1710	C=O stretch (carboxylic acid)	Strong, Sharp	The position indicates a saturated, dimerized carboxylic acid.[7][9]
1210-1320	C-O stretch	Strong	Coupled with O-H in-plane bending.
~1050-1150	C-F stretch	Strong	The exact position can vary, but a strong absorption in this region is a key indicator of a C-F bond.
~920	O-H bend (out-of-plane)	Broad, Medium	Another characteristic band for a carboxylic acid dimer.[7]

## IR Spectroscopy Experimental Protocol

Objective: To obtain the FT-IR spectrum of **(3S)-3-Fluorobutanoic acid**.

Methodology (Attenuated Total Reflectance - ATR): ATR is a modern, convenient method for liquid samples that requires minimal sample preparation.[10]

Materials:

- FT-IR spectrometer with an ATR accessory (e.g., diamond crystal).
- **(3S)-3-Fluorobutanoic acid** (1-2 drops).
- Solvent for cleaning (e.g., isopropanol).
- Lint-free wipes.

#### Procedure:

- **Background Spectrum:** Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of **(3S)-3-Fluorobutanoic acid** onto the center of the ATR crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a solvent like isopropanol and a soft, lint-free wipe.

Caption: General workflow for the spectroscopic analysis of **(3S)-3-Fluorobutanoic acid**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

## Predicted Mass Spectrometry Data

Molecular Weight: 106.10 g/mol [11] Exact Mass: 106.04300762 Da[11]

**Ionization Technique:** Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids. It will likely produce the deprotonated molecule  $[M-H]^-$  in negative ion mode. Electron ionization (EI) would be a harsher technique, leading to more fragmentation.

Expected Ions (ESI Negative Mode):

- $[M-H]^-$ : m/z 105.035
- $[M+Cl]^-$ : m/z 141.01 (if chlorinated solvent is used)

Expected Fragmentation (EI or CID): The fragmentation of carboxylic acids often begins with the loss of the carboxyl group or related fragments.

- $[M]^+$ : m/z 106 (Molecular ion, likely low intensity).
- $[M-OH]^+$ : m/z 89 (Loss of hydroxyl radical).
- $[M-COOH]^+$ : m/z 61 (Loss of carboxyl group). This fragment,  $CH_3-CHF-CH_2^+$ , would be a significant indicator of the structure.
- $[COOH]^+$ : m/z 45 (Carboxyl fragment).

Trustworthiness through Self-Validation:

- High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments. Comparing the measured exact mass to the calculated theoretical mass (106.04300762 for  $C_4H_7FO_2$ ) can confirm the elemental composition with high confidence.<sup>[1]</sup>

## Mass Spectrometry Experimental Protocol

Objective: To determine the molecular weight and fragmentation pattern of **(3S)-3-Fluorobutanoic acid**.

Methodology (LC-MS with ESI):

Materials:

- **(3S)-3-Fluorobutanoic acid**.
- LC-MS grade solvent (e.g., acetonitrile/water mixture).
- Formic acid (for promoting ionization in positive mode) or ammonium acetate (for negative mode).

- Vials for autosampler.

#### Procedure:

- Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in the mobile phase.
- LC-MS System Setup:
  - Equip the mass spectrometer with an ESI source.
  - Set the instrument to operate in both positive and negative ion modes in separate runs to capture all possible ions.
  - Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
- Data Acquisition:
  - Inject the sample into the LC-MS system. A direct infusion approach can also be used if chromatographic separation is not needed.
  - Acquire a full scan mass spectrum to identify the parent ion(s).
  - Perform a tandem MS (MS/MS) experiment by isolating the parent ion (e.g., m/z 105 in negative mode) and fragmenting it to observe the daughter ions.
- Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions. Use the exact mass measurements from a high-resolution instrument (like a TOF or Orbitrap) to confirm the elemental composition.

## Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of **(3S)-3-Fluorobutanoic acid**. By combining the detailed information from  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can be highly confident in the identity and purity of this valuable chiral building block. The provided protocols represent standard, field-proven

methodologies that ensure the generation of high-quality, reliable data essential for applications in drug discovery and chemical research.

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